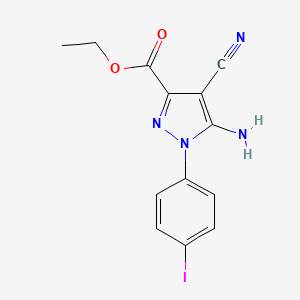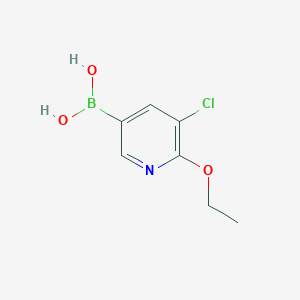
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (2CT-8MC) is an organic compound with a wide range of applications in scientific research and laboratory experimentation. It is a versatile compound that has been used in the synthesis of various compounds, as well as for its biochemical and physiological effects. 2CT-8MC has been found to have a wide range of applications in both research and laboratory experiments, and is an important tool for a variety of scientific studies.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and pathways .
Drug Discovery
In the field of drug discovery , this chemical serves as a building block for the synthesis of various pharmacologically active molecules. Its structure is key in the development of new therapeutic agents, particularly those targeting neurological disorders due to its potential interaction with central nervous system receptors .
Organic Synthesis
As an intermediate in organic synthesis , this compound is involved in the preparation of complex organic molecules. Its reactivity, particularly in coupling reactions, makes it valuable for constructing diverse organic frameworks that can be used in medicinal chemistry .
Material Science
In material science , derivatives of this compound could be used to develop novel materials with specific optical or electronic properties. This is particularly relevant in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Analytical Chemistry
Analytical chemists: may use this compound as a standard or reagent in chromatography and spectrometry to identify or quantify other substances. Its unique spectral properties can be leveraged for the development of new analytical methods .
Biochemical Research
This compound has applications in biochemical research where it might be used to study enzyme-substrate interactions or as a moiety for labeling biomolecules. This can help in understanding the biochemical pathways and mechanisms within cells .
Agricultural Chemistry
In agricultural chemistry , it could be explored for the synthesis of new agrochemicals such as pesticides or herbicides. The structural motifs present in the compound can be optimized for targeting specific pests or weeds .
Environmental Science
Lastly, in environmental science , this compound can be used in the study of environmental pollutants. Its derivatives might be used as molecular markers or probes to detect and quantify environmental contaminants .
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-3-2-4-9-10(15(17)19)7-11(18-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFUTKKBVPZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















